![molecular formula C12H10N4O2 B14460758 9,10-Dimethylbenzo[g]pteridine-2,4-dione CAS No. 71256-11-6](/img/structure/B14460758.png)
9,10-Dimethylbenzo[g]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dimethylbenzo[g]pteridine-2,4-dione is a heterocyclic compound belonging to the class of pteridines This compound is characterized by its bicyclic structure, which includes a fused benzene and pteridine ring system
Preparation Methods
The synthesis of 9,10-Dimethylbenzo[g]pteridine-2,4-dione typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2,4-diaminobenzoic acid with dimethylformamide dimethyl acetal, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9,10-Dimethylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Coupling Reactions: Organometallic couplings, such as Suzuki and Heck reactions, can be performed to introduce various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Dimethylbenzo[g]pteridine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dimethylbenzo[g]pteridine-2,4-dione involves its interaction with various molecular targets. It can act as an oxidoreductase, participating in redox reactions within biological systems . The compound’s ability to undergo nucleophilic substitution also allows it to interact with nucleic acids and proteins, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 9,10-Dimethylbenzo[g]pteridine-2,4-dione include:
Properties
CAS No. |
71256-11-6 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
9,10-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-6-4-3-5-7-9(6)16(2)10-8(13-7)11(17)15-12(18)14-10/h3-5H,1-2H3,(H,15,17,18) |
InChI Key |
GHAWITAKRQGSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(=O)NC(=O)N=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


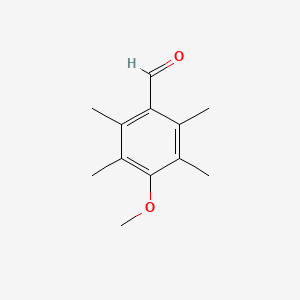

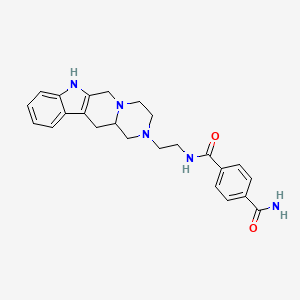
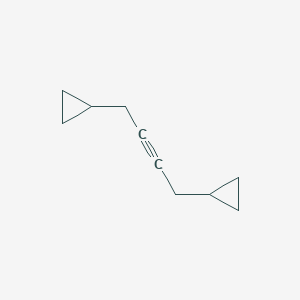
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
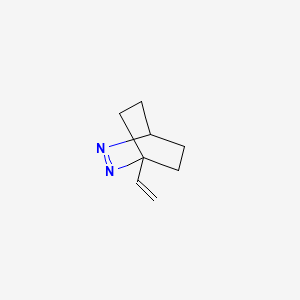
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
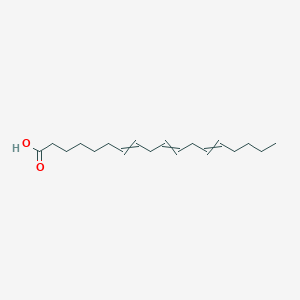

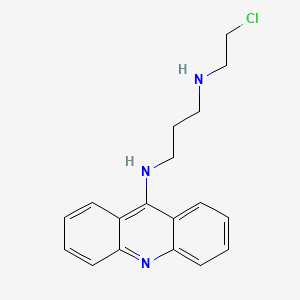


![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
